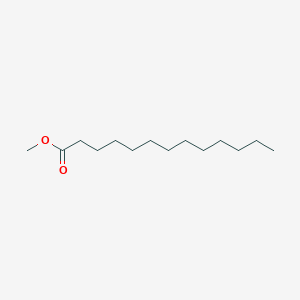

Methyl tridecanoate

Description

This compound has been reported in Astragalus mongholicus, Astragalus membranaceus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 | |

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Tridecanoate (CAS 1731-88-0), a saturated fatty acid methyl ester.[1][2] This document is intended for use by researchers, scientists, and professionals in drug development and related fields. This compound serves as an intermediate in organic synthesis, a reference standard in gas chromatography, and is explored in biochemical research for its potential anti-inflammatory activity.[3][4]

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below, providing a foundational understanding of the compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Tridecanoic acid, methyl ester; Methyl n-tridecanoate[1][5] |

| CAS Number | 1731-88-0[1][5][6] |

| Molecular Formula | C₁₄H₂₈O₂[1][5][6] |

| Molecular Weight | 228.37 g/mol [1][5][6] |

| Appearance | Clear, colorless liquid; Low melting solid[1][3][7] |

Quantitative Physical Data

The following tables present key quantitative physical properties of this compound, compiled from various literature sources and supplier specifications. These values are critical for experimental design, process development, and quality control.

Table 1: Thermodynamic Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 5.0 to 7.0 °C[8] | 760.00 mm Hg |

| 5.5 °C[9][10][11] | Literature Value | |

| 7 °C / 44.6 °F[7][12][13] | - | |

| Boiling Point | 288.00 to 290.00 °C[8] | @ 760.00 mm Hg |

| 130 - 132 °C[7] | @ 4 torr | |

| 131 °C[8][9][10][11] | @ 4.00 mm Hg | |

| Flash Point | > 110 °C / > 230 °F[7][8] | Tag Closed Cup (TCC) |

| Vapor Pressure | 0.00129 mmHg[1] | - |

| | 0.002000 mmHg[8] | @ 25.00 °C (estimated) |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Density | 0.864 g/mL[9][10][11] | @ 25 °C |

| 0.865 to 0.870[8][14] | @ 20.00 °C | |

| 0.87 g/mL[7] | - | |

| Refractive Index | 1.43300 to 1.43600[8][14] | @ 20.00 °C |

| n20/D 1.435[9][11] | Literature Value | |

| Solubility | Soluble in alcohol, ether, benzene, chloroform, methanol.[8][15][16] | - |

| Insoluble in water.[8][15] | Estimated water solubility: 0.3631 mg/L @ 25 °C.[8] |

| logP (o/w) | 5.880 to 6.3[8][14] | Estimated |

Experimental Protocols

The accurate determination of physical properties is paramount for research and development. The following sections detail the standard methodologies for measuring the key parameters of this compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of fatty acid methyl esters (FAMEs) like this compound.[17][18]

Objective: To quantify the purity of a this compound sample and identify any impurities.

Principle: The sample is vaporized and injected onto a chromatographic column. Components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.

Methodology:

-

Instrument Setup:

-

Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[19]

-

Column: A polar capillary column, such as a SUPELCOWAX 10 (0.53 mm × 30 m) or Agilent Intuvo HP-Innowax (60 m × 0.32 mm, 0.5 μm), is suitable for FAME analysis.[18][19]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.1 mL/min).[19]

-

Injector: Split/splitless inlet, set to a temperature of 270 °C with a high split ratio (e.g., 100:1).[19]

-

Detector: Flame Ionization Detector (FID) set to 300 °C.[19]

-

-

Sample Preparation:

-

If the sample is neat, dilute it in an appropriate solvent like hexane or toluene.

-

This compound can also be used as an internal standard for the analysis of other lipids.[17]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject a small volume (e.g., 0.5 - 1.0 µL) of the prepared sample.[19]

-

Record the chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity in percent (area %).

-

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise thermoanalytical technique for determining the melting point and phase transitions of materials.[12][20]

Objective: To determine the onset and peak melting temperatures of this compound.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, like melting, results in an endothermic peak on the DSC thermogram.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

-

Thermal Program:

-

To erase the sample's previous thermal history, first heat it to 80°C and hold for 5 minutes.[12]

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, such as -50°C, to ensure complete crystallization.[12]

-

Hold at this temperature for 5 minutes.[12]

-

Heat the sample at a constant rate (e.g., 5 or 10°C/min) to a temperature well above the melting point (e.g., 50°C).[4][12]

-

-

Data Analysis:

-

Record the heat flow versus temperature to generate a DSC thermogram.

-

The melting point is typically reported as the peak temperature of the endothermic melting event. The onset temperature, where melting begins, is also a valuable parameter.[12]

-

Density Determination using a Pycnometer

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of it.[6][8][9]

Objective: To accurately measure the density of liquid this compound at a specific temperature.

Principle: Density is calculated from the mass of the liquid that completely fills a glass flask (pycnometer) of a known, calibrated volume.

Methodology:

-

Preparation:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (M1).[8]

-

-

Measurement:

-

Fill the pycnometer with this compound, taking care to avoid air bubbles.

-

Insert the stopper, allowing excess liquid to exit through the capillary hole.[8]

-

Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.[8]

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (M2).[8]

-

-

Calculation:

-

The mass of the liquid is (M2 - M1).

-

The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the calibrated volume of the pycnometer.

-

Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental physical property used for substance identification and purity assessment. The Abbe refractometer is the standard instrument for this measurement.[1][5][7]

Objective: To measure the refractive index of liquid this compound.

Principle: The instrument measures the critical angle of total internal reflection of a thin layer of the sample held between two prisms. This angle is directly related to the refractive index.

Methodology:

-

Calibration and Setup:

-

Measurement:

-

Open the prisms and clean their surfaces with a soft tissue and an appropriate solvent (e.g., ethanol).

-

Place 2-3 drops of the this compound sample onto the surface of the lower prism and close the prisms firmly.[7]

-

Looking through the eyepiece, rotate the prism assembly until the light-dark boundary appears in the field of view.[7]

-

If a colored band is visible, adjust the compensator knob to obtain a sharp, achromatic boundary.[7]

-

Align this boundary precisely with the crosshairs in the eyepiece.[1]

-

Read the refractive index value directly from the instrument's scale.[7]

-

Perform at least three separate measurements and report the average value.[3]

-

Workflow and Visualizations

The following diagram illustrates a typical workflow for the characterization of a this compound sample.

Caption: Workflow for the physical characterization of a this compound sample.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. akjournals.com [akjournals.com]

- 3. home.uni-leipzig.de [home.uni-leipzig.de]

- 4. thescipub.com [thescipub.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. byjus.com [byjus.com]

- 17. This compound analytical standard 1731-88-0 [sigmaaldrich.com]

- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

Methyl Tridecanoate: A Comprehensive Technical Guide

CAS Number: 1731-88-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl tridecanoate, a saturated fatty acid methyl ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines. This document covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its use as a reference standard and its potential biological activities.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |

| Molecular Weight | 228.37 g/mol | [1][2] |

| Melting Point | 5.5 °C | [1][3] |

| Boiling Point | 288-290 °C at 760 mmHg; 131 °C at 4 mmHg | [1][4] |

| Density | 0.864 g/mL at 25 °C | [1] |

| Refractive Index | 1.435 at 20 °C | [1] |

| Solubility | Soluble in chloroform, methanol, ethanol, and DMF.[1][5] Insoluble in water.[6] | |

| Flash Point | >110 °C (>230 °F) | [4] |

| Storage Temperature | Room temperature or refrigerated in tightly sealed containers, preferably under nitrogen.[4] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectrum is consistent with the structure of this compound.[2] |

| ¹³C NMR | Spectral data is available and corresponds to the expected chemical shifts for the carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is well-documented and can be found in the NIST WebBook.[1] |

| Infrared (IR) Spectroscopy | The FTIR spectrum shows characteristic peaks for the ester carbonyl group and C-H stretches of the alkyl chain.[7] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of tridecanoic acid with methanol, using an acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification for this compound Synthesis

This protocol is a general representation of the Fischer esterification process and may require optimization for specific laboratory conditions.

Materials:

-

Tridecanoic acid

-

Anhydrous methanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve tridecanoic acid in a large excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a period of 45-60 minutes.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.[8]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development applications.

-

Reference Standard: It is widely used as an analytical standard, particularly as an internal standard for the gas chromatographic (GC) analysis of fatty acid methyl esters (FAMEs) in various biological and industrial samples.[8] Its stable and well-characterized nature makes it ideal for accurate quantification.

-

Biochemical Research: As a fatty acid ester, it is utilized in biochemical research to study lipid metabolism and related biological processes.[6][9]

-

Potential Therapeutic Agent: Research has indicated that this compound exhibits potential biological activities that are of interest in drug development:

-

Anti-inflammatory Activity: It has been isolated from plant extracts and shown to possess potential anti-inflammatory properties.[9]

-

Inhibition of β-amyloid Aggregation: Studies have demonstrated that this compound can moderately inhibit the aggregation of β-amyloid protein, a key pathological hallmark of Alzheimer's disease.[10] It also weakly inhibits acetylcholinesterase (AChE).[10]

-

Visualizations

Logical Relationship: Inhibition of Beta-Amyloid Aggregation

The following diagram illustrates the inhibitory effect of this compound on the amyloidogenic pathway, a critical process in the development of Alzheimer's disease.

Experimental Workflow: GC-MS Analysis of Fatty Acids

This diagram outlines a typical experimental workflow for the analysis of fatty acids in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS), with this compound serving as an internal standard.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Natural Sources of Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of methyl tridecanoate, a saturated fatty acid methyl ester with emerging biological activities. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery.

Introduction to this compound

This compound (C₁₄H₂₈O₂) is the methyl ester of tridecanoic acid. While not as common as its even-chained counterparts, it is found in various natural sources, including plants, microorganisms, and animal products.[1] Emerging research has highlighted its potential biological activities, such as antibacterial properties and moderate inhibition of β-amyloid protein aggregation, making it a molecule of interest for further investigation.[2]

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural matrices. The following table summarizes the known natural sources. It is important to note that quantitative data for this compound is not always available in the literature, and its concentration can vary depending on the specific species, geographical location, and extraction methodology.

| Natural Source Category | Specific Source | Part/Fraction | Quantitative Data |

| Plants | Astragalus mongholicus | Not Specified | Presence confirmed[1] |

| Astragalus membranaceus | Not Specified | Presence confirmed[1] | |

| Monochoria hastata (L.) Solms | Aerial Parts (Ethyl acetate extract) | Major volatile compound; quantitative value not specified in the primary extract[3] | |

| Astragalus species (from Uzbekistan) | Aerial Parts (Essential oil) | Present in some species, specific percentages not detailed for this compound in the provided abstract[4] | |

| Microorganisms | Cyanobacteria (Blue-green algae) | Not Specified | Presence confirmed in some species[5] |

| Animal Products | Bovine Milk | Fat fraction | Presence confirmed; quantitative analysis is complex and part of the broader fatty acid profile[6][7][8] |

| Nigerian Bee Propolis | Methanol extract | Presence confirmed[5] |

Experimental Protocols for Extraction, Isolation, and Identification

The following sections outline a generalized experimental workflow for the extraction, isolation, and identification of this compound from plant material, based on methodologies reported in the scientific literature.

Extraction of Total Lipids

A common method for extracting lipids from a dried plant matrix is solvent extraction. The choice of solvent is critical and often determined by the polarity of the target compounds. For this compound and other fatty acid esters, a non-polar or semi-polar solvent is typically employed.

Protocol: Soxhlet Extraction

-

Sample Preparation: The plant material (e.g., aerial parts of Monochoria hastata) is air-dried and pulverized to a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is placed in a thimble and extracted with a suitable solvent, such as ethyl acetate or n-hexane, using a Soxhlet apparatus for a period of 6-8 hours.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For the analysis of fatty acids by gas chromatography, they are typically converted to their more volatile methyl esters.

Protocol: Acid-Catalyzed Transesterification

-

Reaction Setup: The crude lipid extract is dissolved in a solution of methanol containing a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reaction Conditions: The mixture is refluxed for 2-4 hours at 60-70°C.

-

Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like n-hexane. The organic layer is washed with a saturated sodium bicarbonate solution and then with distilled water to remove any remaining acid.

-

Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of fatty acid methyl esters.

Protocol: GC-MS Analysis

-

Sample Preparation: The concentrated FAMEs are redissolved in a suitable solvent (e.g., hexane) to a known concentration. An internal standard (e.g., methyl heptadecanoate) is often added for accurate quantification.

-

GC Conditions (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 50°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5°C/min, and holding for 5 minutes.

-

-

MS Conditions (General):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard and by matching the mass spectrum with libraries such as NIST.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways involving this compound are not yet well-defined in the scientific literature, fatty acids and their esters are known to play crucial roles in various cellular processes. They can act as signaling molecules themselves or as precursors for more complex signaling lipids. The antibacterial activity of this compound isolated from Monochoria hastata has been demonstrated to involve the disruption of the bacterial cell membrane, leading to cell lysis.[2][9][10]

The diagram below illustrates a generalized overview of how a fatty acid methyl ester might be involved in cellular signaling, emphasizing that the specific interactions of this compound are a subject for future research.

References

- 1. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. phcog.com [phcog.com]

- 4. mdpi.com [mdpi.com]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. Fatty Acid Prediction in Bovine Milk by Attenuated Total Reflection Infrared Spectroscopy after Solvent-Free Lipid Separation [mdpi.com]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Tridecanoate: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tridecanoate, the methyl ester of tridecanoic acid, is a saturated fatty acid with an odd number of carbon atoms. While not as ubiquitous as its even-chained counterparts, this molecule has garnered interest in various scientific fields, from serving as an analytical standard to its potential role in biological systems. This technical guide provides a comprehensive overview of the discovery, history, and core scientific knowledge surrounding this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its potential biological interactions to serve as a valuable resource for the scientific community.

Discovery and History

The precise moment of discovery and the individual credited with the first synthesis or isolation of this compound are not well-documented in historical scientific literature. Its history is intrinsically linked to the broader study of fatty acids, which began in the early 19th century. The pioneering work of French chemist Michel Eugène Chevreul in the 1820s laid the foundation for lipid chemistry by demonstrating that fats are composed of fatty acids and glycerol.[1][2]

The separation and identification of individual fatty acids progressed throughout the 19th and early 20th centuries with the development of techniques like fractional distillation.[1] Odd-chain fatty acids, such as tridecanoic acid, were identified in various natural sources, particularly in ruminant milk and fat, where they are products of microbial lipogenesis.[3][4] The esterification of fatty acids, including tridecanoic acid, to their methyl esters became a standard practice for enhancing volatility for analysis by gas chromatography, a technique that gained prominence in the mid-20th century.[5] While a definitive "discovery" of this compound is elusive, its characterization and use as an analytical standard likely emerged from this period of advancing lipid analysis.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₂ | [6] |

| Molecular Weight | 228.37 g/mol | [6] |

| CAS Number | 1731-88-0 | [6] |

| Melting Point | 5.5 °C | [7] |

| Boiling Point | 131 °C at 4 mmHg | [7] |

| Density | 0.864 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.435 | [7] |

| Solubility | Soluble in alcohol; Insoluble in water.[8] | [8] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from tridecanoic acid using methanol with an acid catalyst.

Materials:

-

Tridecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or anhydrous HCl)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous methanol (e.g., a 1:20 molar ratio of acid to methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.

-

Discard the lower aqueous layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the hexane solvent using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Isolation of this compound from Monochoria hastata

This protocol is adapted from the methodology described for the isolation of this compound from the leaves of Monochoria hastata.[9]

Materials:

-

Dried leaf powder of Monochoria hastata

-

Ethyl acetate

-

n-hexane

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the dried leaf powder with ethyl acetate at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

-

Column Chromatography:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude ethyl acetate extract in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate). The original study does not specify the exact gradient, so optimization may be required.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the compound of interest.

-

-

Purification: Concentrate the combined fractions under reduced pressure to yield the purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of fatty acid methyl esters (FAMEs), including this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase, or a non-polar column like a DB-5ms)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC injector port.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: 250 °C for 5 minutes

-

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

-

Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. The characteristic mass spectrum of this compound will show a molecular ion peak (M+) at m/z 228 and other fragment ions.

Biological Activity and Potential Signaling Pathways

While extensive research on the specific signaling pathways directly modulated by this compound in eukaryotic cells is limited, its parent compound, tridecanoic acid, and other odd-chain fatty acids have been shown to have biological effects.

Antibacterial Mechanism of Action

Recent studies have demonstrated that this compound isolated from Monochoria hastata possesses antibacterial activity against various pathogenic bacteria.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.[9] Furthermore, in silico docking studies suggest that this compound can bind to and potentially inhibit the activity of bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

Potential Involvement in Eukaryotic Signaling

Tridecanoic acid has been identified as an inhibitor of phospholipase A2 (PLA2).[10] PLA2 is a critical enzyme that hydrolyzes phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By inhibiting PLA2, tridecanoic acid could potentially exert anti-inflammatory effects. While not directly demonstrated for this compound, it is plausible that it could be hydrolyzed in vivo to tridecanoic acid and thus participate in similar pathways.

Furthermore, fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFA1).[11][12] These receptors are key regulators of metabolism and inflammation. The activation of these receptors by fatty acids can initiate downstream signaling cascades that modulate gene expression.

Conclusion

This compound, while a less common fatty acid ester, holds significance as an analytical tool and possesses intriguing biological activities. Its history is intertwined with the development of lipid chemistry and analytical techniques. The detailed protocols provided herein for its synthesis, isolation, and analysis offer a practical resource for researchers. While its direct role in complex eukaryotic signaling is an area requiring further investigation, the known activities of its parent acid and other odd-chain fatty acids suggest potential for future discoveries in drug development and metabolic research. This guide serves as a foundational document to facilitate and inspire continued exploration into the multifaceted nature of this compound.

References

- 1. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 2. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 5. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tridekanian metylu = 97 GC 1731-88-0 [sigmaaldrich.com]

- 8. This compound, 1731-88-0 [thegoodscentscompany.com]

- 9. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methyl Tridecanoate as an Internal Standard for Accurate Quantification of Fatty Acid Methyl Esters by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, clinical diagnostics, and food science. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis.[1][2] The use of an internal standard (IS) is paramount for achieving accurate and reproducible quantification by correcting for variations in sample preparation and injection volume.

Methyl tridecanoate (C13:0-ME) is an ideal internal standard for the analysis of FAMEs in many biological and industrial samples. As an odd-chain fatty acid methyl ester, it is typically absent or present in very low concentrations in most common plant and animal fats and oils, thus minimizing the risk of interference with endogenous analytes. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of FAMEs by GC with Flame Ionization Detection (GC-FID).

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane (HPLC grade), Methanol (anhydrous), Toluene (anhydrous)

-

Internal Standard: this compound (≥99% purity)

-

Transesterification Reagents:

-

Acid-Catalyzed: Boron trifluoride (BF3) in methanol (14% w/v) or 2% Sulfuric Acid in Methanol

-

Base-Catalyzed: 0.5 M Sodium hydroxide in methanol

-

-

Extraction Solvent: n-Heptane

-

Anhydrous Sodium Sulfate

-

Lipid Sample: (e.g., vegetable oil, plasma, cell culture extract)

-

FAME Standard Mix: A certified reference mixture of FAMEs for calibration.

Preparation of Standard Solutions

Internal Standard Stock Solution (10 mg/mL):

-

Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the standard in hexane and bring the volume to the mark.

-

Store the stock solution at -20°C.

Calibration Standards:

-

Prepare a series of calibration standards by diluting a certified FAME standard mix with hexane in volumetric flasks.

-

Spike each calibration standard with a known amount of the this compound internal standard stock solution to achieve a final IS concentration that is within the linear range of the detector and representative of the expected analyte concentrations. A typical concentration is 50 µg/mL.

Sample Preparation and Transesterification

The following protocols describe acid- and base-catalyzed transesterification methods. The choice of method depends on the nature of the lipid sample. Base-catalyzed transesterification is faster but may not be suitable for samples containing significant amounts of free fatty acids.

Protocol 2.3.1: Acid-Catalyzed Transesterification (using BF3-Methanol)

-

Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.

-

Add a known volume of the this compound internal standard stock solution. The amount should be chosen to yield a peak area comparable to the major FAME peaks in the sample.

-

Add 2 mL of 14% BF3 in methanol.

-

Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water and 2 mL of hexane.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to dry the extract.

-

Transfer the dried extract to a GC vial for analysis.

Protocol 2.3.2: Base-Catalyzed Transesterification

-

Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.

-

Add a known volume of the this compound internal standard stock solution.

-

Add 2 mL of 0.5 M sodium hydroxide in methanol.

-

Cap the tube tightly and heat at 50-60°C for 5-10 minutes with occasional vortexing.

-

Cool the tube to room temperature.

-

Add 2 mL of 14% BF3 in methanol to esterify any free fatty acids and neutralize the base. Heat at 60°C for 5 minutes.

-

Follow steps 5-11 from the acid-catalyzed protocol for extraction and drying.

GC-FID Analysis

The following are typical GC-FID conditions for FAME analysis. These may need to be optimized for specific instruments and applications.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Column | FAMEWAX, 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 to 100:1 (depending on concentration) |

| Oven Temperature Program | Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 240°C for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

| Data System | Chromatography data acquisition and processing software |

Data Analysis and Quantification

-

Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the certified FAME standard mix. The this compound peak should be clearly resolved from other sample components.

-

Calibration Curve: Generate a calibration curve for each FAME by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

-

Quantification: Calculate the concentration of each fatty acid in the sample using the corresponding calibration curve and the peak area ratio of the analyte to the internal standard in the sample chromatogram.

The concentration of each FAME (CFAME) can be calculated using the following equation:

CFAME = (AFAME / AIS) * (CIS / RF)

Where:

-

AFAME = Peak area of the FAME

-

AIS = Peak area of the internal standard (this compound)

-

CIS = Concentration of the internal standard

-

RF = Response Factor (determined from the slope of the calibration curve)

Quantitative Data Summary

The following table provides representative quantitative data for a selection of common fatty acid methyl esters using this compound as an internal standard. This data is illustrative and should be generated for each specific analytical method and instrument.

| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) | Response Factor (Relative to C13:0) | Linearity (R²) |

| Methyl Myristate | C14:0-ME | 12.5 | 1.02 | >0.999 |

| Methyl Palmitate | C16:0-ME | 15.8 | 0.99 | >0.999 |

| Methyl Palmitoleate | C16:1-ME | 16.2 | 0.98 | >0.999 |

| Methyl Stearate | C18:0-ME | 19.5 | 0.97 | >0.999 |

| Methyl Oleate | C18:1-ME | 19.9 | 0.96 | >0.999 |

| Methyl Linoleate | C18:2-ME | 20.5 | 0.95 | >0.999 |

| Methyl Linolenate | C18:3-ME | 21.2 | 0.94 | >0.999 |

| This compound (IS) | C13:0-ME | 11.2 | 1.00 | - |

Experimental Workflow Visualization

Caption: Workflow for FAME analysis using this compound as an internal standard.

Conclusion

This compound serves as an excellent internal standard for the accurate and reliable quantification of fatty acid methyl esters by gas chromatography. Its chemical properties and typical absence in common biological samples make it a robust choice for correcting analytical variability. The detailed protocols and guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories, ensuring high-quality quantitative data for a wide range of applications.

References

Application Note: Quantification of Fatty Acids in Biological Matrices Using Methyl Tridecanoate as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract The precise quantification of fatty acids is crucial in various fields, including metabolic research, nutritional science, and drug development. Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely used technique for analyzing fatty acid profiles. This application note provides a detailed protocol for the quantification of fatty acids in biological samples through their conversion to fatty acid methyl esters (FAMEs), using methyl tridecanoate (C13:0-ME) as an internal standard. The use of an internal standard is critical as it corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high accuracy and reproducibility.[1] This document outlines procedures for lipid extraction, transesterification, GC-FID analysis, and data interpretation.

Principle of Internal Standardization

In quantitative chromatography, an internal standard (IS) is a compound added in a known, constant amount to all samples, calibration standards, and blanks. The IS should be a substance that is chemically similar to the analytes but not naturally present in the samples.[1] this compound is an ideal internal standard for many fatty acid analyses because odd-chain fatty acids like tridecanoic acid (C13:0) are rare in most biological systems.

The fundamental principle is that any loss of analyte during sample processing or injection will be mirrored by a proportional loss of the internal standard. By comparing the peak area of each analyte to the peak area of the internal standard, precise quantification can be achieved. The concentration of an analyte is calculated using the relative response factor (RRF) determined from a calibration curve.

Experimental Protocols

This section details the complete workflow for fatty acid quantification, from sample preparation to final analysis.

Overall Experimental Workflow

The entire process involves several sequential steps, beginning with the extraction of lipids from the biological matrix, followed by the chemical conversion of fatty acids into their corresponding methyl esters (FAMEs), and concluding with chromatographic analysis and quantification.

Caption: Overall workflow for fatty acid quantification.

Reagents and Materials

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

n-Hexane, HPLC grade

-

Boron trifluoride-methanol solution (BF3-Methanol), 14% (w/v)[2]

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas, high purity

-

This compound (Internal Standard), ≥99% purity

-

FAME standards mixture (for calibration and identification)

-

Glass test tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC vials with inserts

Protocol 1: Lipid Extraction (Modified Folch Method)

This protocol is suitable for extracting total lipids from plasma, tissues, or cell cultures.

-

Sample Preparation:

-

For liquid samples (e.g., plasma): Use a precise volume (e.g., 100 µL).

-

For solid samples (e.g., tissue): Weigh a precise amount (e.g., 50-100 mg) and homogenize in methanol.

-

-

Internal Standard Addition: To the prepared sample, add a known amount of this compound solution (e.g., 50 µL of a 1 mg/mL solution in hexane). The amount should be comparable to the expected fatty acid concentrations.[3]

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample in a glass tube.[3][4]

-

Extraction: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Protocol 2: Transesterification to FAMEs (Acid-Catalyzed)

This procedure converts both free fatty acids and acylglycerols into FAMEs.[5]

-

Reagent Addition: Add 2 mL of 14% BF3-Methanol reagent to the dried lipid extract from the previous step.[6][7]

-

Reaction: Tightly cap the tube, vortex briefly, and heat at 100°C for 30-60 minutes in a heating block or water bath.[5]

-

Cooling: Cool the tube to room temperature.

-

FAME Extraction: Add 1 mL of n-hexane and 2 mL of distilled water to the tube. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes. The FAMEs will be in the upper hexane layer.

-

Collection: Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: If necessary, concentrate the sample under a nitrogen stream and reconstitute in a known volume of hexane (e.g., 100 µL) for GC analysis.

Caption: Acid-catalyzed transesterification of a triglyceride.

GC-FID Instrumentation and Conditions

Accurate separation and detection of FAMEs are achieved using a high-resolution capillary column.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or equivalent with FID detector |

| Column | High-polarity cyanopropyl column (e.g., TR-FAME, Rt-2560, BPX-70), 30-100 m length, 0.25 mm I.D., 0.2-0.25 µm film thickness[2][8][9] |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1 mL/min)[3] |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Split Ratio | 20:1 to 50:1[3] |

| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C; hold for 10-15 min. (This program should be optimized for the specific column and analyte list)[9] |

| Detector Temp | 260-280°C |

| Gases | Hydrogen, Air, and Makeup Gas (N₂ or He) as per manufacturer's recommendations |

Data Presentation and Quantification

Quantification Logic

The concentration of each fatty acid is calculated relative to the known concentration of the internal standard. This requires determining the Relative Response Factor (RRF) for each analyte.

Caption: Logic for analyte quantification using an internal standard.

Method Validation Data

A robust analytical method must be validated for linearity, sensitivity, precision, and accuracy. The following table summarizes typical performance data for this method.

| Parameter | Specification | Typical Result |

| Linearity (R²) | > 0.995 | > 0.998[7] |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.2-0.6 µg/mL[7] |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.6-1.7 µg/mL[7] |

| Precision (Repeatability, %RSD) | < 5% | 0.89% - 2.34%[9] |

| Accuracy (Recovery, %) | 90-110% | 95% - 105%[9] |

Sample Quantitative Results

The final output is typically a profile of all identified and quantified fatty acids in the sample, expressed as a concentration (e.g., µg/mL or mg/g).

| Fatty Acid (as FAME) | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Methyl Myristate (C14:0) | 12.5 | 150,000 | 15.2 |

| Methyl Palmitate (C16:0) | 15.8 | 850,000 | 88.4 |

| Methyl Palmitoleate (C16:1) | 16.1 | 120,000 | 12.1 |

| Methyl Stearate (C18:0) | 18.9 | 450,000 | 46.5 |

| Methyl Oleate (C18:1) | 19.2 | 1,200,000 | 125.6 |

| Methyl Linoleate (C18:2) | 19.8 | 950,000 | 99.1 |

| This compound (IS) | 14.2 | 500,000 | 50.0 (Spiked) |

Note: The use of tridecanoic acid as the internal standard, added before the lipid extraction step, can provide a more comprehensive control for the entire workflow, including extraction efficiency. If using tridecanoic acid, it will be derivatized to this compound along with the sample's native fatty acids.[4][10] The choice between adding the acid or its methyl ester depends on the specific aspects of the workflow that need to be controlled.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. gcms.cz [gcms.cz]

- 3. 2.3. Fatty Acid Extraction and Analysis [bio-protocol.org]

- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst [scirp.org]

- 6. repository.seafdec.org [repository.seafdec.org]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 10. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

Application Notes & Protocols for Methyl Tridecanoate GC-MS Analysis

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the field of lipidomics and related disciplines, fatty acids are commonly analyzed as their more volatile fatty acid methyl ester (FAME) derivatives. Methyl tridecanoate is the methyl ester of tridecanoic acid (a 13-carbon saturated fatty acid). Due to its rare natural occurrence in most biological samples, tridecanoic acid is frequently employed as an internal standard to ensure the accuracy and precision of quantitative fatty acid analysis.[1][2] This document provides detailed protocols for sample preparation involving lipid extraction and transesterification to generate FAMEs, including this compound, for subsequent GC-MS analysis.

Core Concepts

The overall workflow for preparing samples for this compound GC-MS analysis involves two primary stages: lipid extraction and derivatization (transesterification).

-

Lipid Extraction: This step isolates lipids from the sample matrix. The choice of method depends on the sample type (e.g., tissue, cells, biofluids). A common and robust method is the Folch extraction, which uses a chloroform and methanol mixture.[1][3]

-

Derivatization (Transesterification): Because fatty acids themselves are not sufficiently volatile for GC analysis, they must be chemically modified.[4][5] Transesterification is a process that converts fatty acids (both free and those bound in complex lipids like triglycerides and phospholipids) into their corresponding FAMEs.[6] This is typically achieved through acid- or base-catalyzed reaction in the presence of methanol.[7][8]

This compound is formed during this process from the internal standard, tridecanoic acid, which is added to the sample at the beginning of the preparation.

Experimental Protocols

Protocol 1: Two-Step Lipid Extraction and Acid-Catalyzed Transesterification

This protocol is suitable for a wide range of biological samples, including tissues and cell cultures.

Materials:

-

Chloroform

-

Methanol

-

Butylated hydroxytoluene (BHT)

-

0.88% (w/v) Potassium chloride (KCl) solution

-

Tridecanoic acid internal standard solution (e.g., 1 mg/mL in methanol)

-

3M Methanolic HCl

-

n-Hexane

-

0.9% (w/v) Sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen gas evaporator or SpeedVac

Procedure:

Part A: Lipid Extraction (Modified Folch Method) [1][3]

-

Sample Homogenization: Weigh 10-50 mg of the tissue or cell pellet into a glass tube.

-

Internal Standard Spiking: Add a known volume of the tridecanoic acid internal standard solution to the sample. The amount should be chosen to be within the calibration range of the assay.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% (w/v) BHT.[3]

-

Homogenization: Vortex the mixture thoroughly for 3 minutes to ensure complete homogenization and lipid extraction.

-

Phase Separation: Add 0.5 mL of 0.88% KCl solution and vortex briefly.[3]

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.[3]

-

Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a SpeedVac to obtain the dry lipid extract. The sample can be stored at -80°C at this stage.[3]

Part B: Transesterification to FAMEs [3]

-

Reagent Addition: Add 1 mL of 3M methanolic HCl to the dried lipid extract.[3]

-

Reaction: Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.[3]

-

Cooling: Allow the tube to cool to room temperature.

-

FAME Extraction: Add 1 mL of 0.9% NaCl solution and 1.5 mL of n-hexane. Vortex thoroughly for 1 minute.[3]

-

Phase Separation: Centrifuge at 1,500 x g for 5 minutes.

-

Collection: The upper hexane layer contains the FAMEs. Carefully transfer approximately 100 µL of this layer to a GC-MS autosampler vial with an insert for analysis.[3]

Protocol 2: One-Step Direct Transesterification

This rapid method is suitable for samples where a separate, exhaustive lipid extraction is not required.[9][10]

Materials:

-

Methanol:Acetyl chloride (20:1, v/v) reagent

-

n-Hexane

-

Tridecanoic acid internal standard solution

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined caps

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Sample and Reagent Addition: To approximately 1 mg of the sample in a glass tube, add 1 mL of n-hexane and 2 mL of the methanol:acetyl chloride (20:1, v/v) reagent.[9]

-

Internal Standard Spiking: Add a known volume of the tridecanoic acid internal standard solution.

-

Reaction: Cap the tube tightly and heat at 100°C for 1 hour.

-

Cooling and Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution. Vortex and allow the phases to separate.

-

Collection: The upper hexane layer containing the FAMEs is transferred to a GC-MS vial for analysis.

Data Presentation

Quantitative performance of fatty acid analysis following derivatization is crucial. The following table summarizes typical validation parameters from relevant studies.

| Parameter | Value Range | Comments | Source |

| Linearity (r²) | > 0.995 | Achieved over a 20-fold concentration range for various fatty acids. | [1] |

| Limit of Detection (LOD) | 0.008 - 0.016 mg/L | Method dependent; determined at a signal-to-noise ratio > 3. | [2] |

| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL | Method dependent; determined at a signal-to-noise ratio > 10. | [1] |

| Precision (RSD) | < 5% | For intra- and inter-day assays. | [2] |

| Concentration for GC-MS | ~10 µg/mL | Recommended concentration in a volatile solvent for a 1 µL injection. | [11] |

Visualizations

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for Two-Step Lipid Extraction and Transesterification.

Caption: Workflow for One-Step Direct Transesterification.

Chemical Pathway

The derivatization of a fatty acid to a fatty acid methyl ester (FAME) is a critical step. The diagram below shows the general acid-catalyzed esterification reaction.

Caption: Acid-Catalyzed Conversion of a Fatty Acid to a FAME.

References

- 1. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 4. youtube.com [youtube.com]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uoguelph.ca [uoguelph.ca]

Application Notes and Protocols: The Use of Methyl Tridecanoate in Lipidomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the accurate quantification of fatty acids is paramount to understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Methyl tridecanoate (C13:0 methyl ester) has established itself as a valuable tool, primarily serving as an internal standard in gas chromatography-based lipid profiling. Its utility stems from its rarity in most biological systems, ensuring that its detection signal does not overlap with endogenous fatty acids, thereby providing a reliable reference for quantification. This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research.

Principle of Use

This compound is an odd-chain saturated fatty acid methyl ester. In lipidomics, a known quantity of this compound is added to a biological sample at the beginning of the lipid extraction process. Because it behaves chemically similarly to other fatty acid methyl esters during extraction, derivatization, and analysis, any loss of sample during these steps will be mirrored by a proportional loss of the internal standard. By comparing the signal of the analytes to the signal of the internal standard, accurate quantification can be achieved, correcting for experimental variability.

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids by gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). This technique is widely used in:

-

Metabolic Research: To study fatty acid profiles in various tissues and biofluids under different physiological or pathological conditions.

-

Nutritional Science: To assess the fatty acid composition of foods and to monitor the absorption and metabolism of dietary fats.

-

Biofuel Development: To quantify the fatty acid content of microorganisms or plant oils being investigated as sources for biodiesel.

-

Clinical Diagnostics: To identify potential biomarkers for diseases such as metabolic syndrome, cardiovascular disease, and cancer.

-

Drug Development: To evaluate the effect of drugs on lipid metabolism.

Data Presentation

The following tables summarize key quantitative parameters relevant to the use of this compound and related FAME analysis methodologies.

Table 1: Method Validation Parameters for FAME Analysis using GC

| Parameter | Typical Value/Range | Analysis Platform | Notes |

| Linearity (R²) | > 0.99 | GC-FID, GC-MS | Indicates a strong correlation between concentration and detector response.[1] |

| Response Factor RSD% | < 5% | GC-FID | Demonstrates excellent linearity in peak response across different concentration levels.[2] |

| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | GC-FID | The lowest concentration of an analyte that can be reliably detected.[1] |

| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | GC-FID | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1] |

| Retention Time RSD% | < 0.1% | GC | High repeatability ensures reliable peak identification.[2] |

| Peak Area RSD% | < 5% | GC-FID | Indicates good precision of repeated measurements.[2] |

Table 2: Recovery Rates for Common Lipid Extraction Methods

| Extraction Method | Average Recovery Rate | Notes |

| Methanol:MTBE:Chloroform (MMC) | 97.8% | Generally shows high recovery rates for a broad range of lipid classes.[3] |

| Methanol/MTBE | 89.0% | A widely used method that is amenable to high-throughput workflows.[3] |

| Folch (Chloroform:Methanol) | 86.6% | A classic and robust method for total lipid extraction.[3] |